N-allyl-5,6,7,8-tetrahydroquinazolin-4-amine
Description
Properties
IUPAC Name |
N-prop-2-enyl-5,6,7,8-tetrahydroquinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3/c1-2-7-12-11-9-5-3-4-6-10(9)13-8-14-11/h2,8H,1,3-7H2,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COJGYAYOYLKLPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=NC=NC2=C1CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-allyl-5,6,7,8-tetrahydroquinazolin-4-amine is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound belongs to the class of tetrahydroquinazolines, characterized by a fused bicyclic structure that includes a quinazoline moiety. This structure is crucial for its interaction with biological targets.
1. Anticancer Activity
Research indicates that tetrahydroquinazoline derivatives exhibit notable anticancer properties. In vitro studies have shown that compounds similar to this compound demonstrate significant cytotoxic effects against various cancer cell lines. For example, derivatives tested against HeLa and MDA-MB231 cells revealed IC50 values indicating potent anticancer activity (IC50 values ranging from 1.85 to 2.81 μM) .
Table 1: Cytotoxicity of Tetrahydroquinazoline Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| N-allyl derivative | HeLa | 2.81 |
| N-allyl derivative | MDA-MB231 | 1.85 |
| Gefitinib | HeLa | 4.3 |
| Gefitinib | MDA-MB231 | 28.3 |
2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Studies suggest that tetrahydroquinazoline derivatives possess inhibitory effects against a range of pathogens due to their ability to disrupt bacterial cell wall synthesis and inhibit essential enzymes .
3. Antidiabetic Potential
Molecular docking studies indicate that this compound and its derivatives show high binding affinity towards enzymes involved in glucose metabolism, such as α-glucosidase and β-glucosidase . This suggests potential use in managing diabetes by inhibiting carbohydrate absorption in the intestines.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound binds to key enzymes such as dihydrofolate reductase (DHFR) and pantothenate kinase (Mt PanK), inhibiting their activity and disrupting metabolic pathways essential for cell proliferation .
- Receptor Modulation : The tetrahydroquinazoline framework allows for interactions with various receptors involved in signaling pathways related to cancer progression and metabolic regulation .
Case Studies
Several case studies have highlighted the efficacy of tetrahydroquinazolines in clinical settings:
- Study on Cancer Cell Lines : A comparative study involving multiple derivatives demonstrated the superior cytotoxicity of N-allyl derivatives compared to standard chemotherapeutic agents like gefitinib.
- Antimicrobial Efficacy : Clinical isolates tested against N-allyl derivatives showed significant reductions in bacterial load in vitro, suggesting potential for development as new antimicrobial agents.
Scientific Research Applications
Synthesis of N-allyl-5,6,7,8-tetrahydroquinazolin-4-amine
The synthesis of this compound typically involves the reaction of 5,6,7,8-tetrahydroquinazoline derivatives with allyl halides under basic conditions. This method allows for the introduction of the allyl group at the nitrogen position of the quinazoline structure. The reaction conditions are optimized to achieve high yields and purity of the final product.
Antimicrobial Properties
Recent studies have indicated that derivatives of tetrahydroquinazolines exhibit significant antimicrobial activity. For instance, molecular docking studies suggest that this compound and its derivatives show high binding affinity towards essential enzymes in Mycobacterium tuberculosis, such as dihydrofolate reductase and pantothenate kinase. This suggests potential use as antitubercular agents against multidrug-resistant strains .
Antidiabetic Effects
In addition to its antimicrobial properties, this compound has shown promise in antidiabetic applications. The inhibition activity against β-glucosidase indicates that this compound may serve as a scaffold for developing new treatments for diabetes .
Anticancer Activity
N-allyl derivatives have been evaluated for their anticancer properties. For example, compounds derived from tetrahydroquinazolines have been found to inhibit various cancer cell lines effectively. The mechanism often involves the modulation of specific molecular targets related to cancer cell proliferation .
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-allyl-5,6,7,8-tetrahydroquinazolin-4-amine (ML241), and how can structural purity be verified?
- Methodological Answer : ML241 is synthesized via multi-step protocols involving condensation and alkylation reactions. For example, intermediates like 2-(2H-benzo[b][1,4]oxazin-4(3H)-yl)-5,6,7,8-tetrahydroquinazolin-4-amine are alkylated using allyl halides under basic conditions . Purity is confirmed via HPLC (>98%), ¹H/¹³C NMR (matching predicted splitting patterns and integrals), and mass spectrometry (HRMS confirming [M+H]+ = 372.19501) .
Q. What analytical techniques are critical for characterizing ML241’s molecular structure?
- Methodological Answer :
- NMR : ¹H NMR identifies allyl proton resonances (δ ~5.5–6.0 ppm for vinyl protons) and tetrahydroquinazoline ring protons (δ ~1.5–3.0 ppm for aliphatic protons) .
- MS : High-resolution mass spectrometry (HRMS) verifies the molecular ion ([M+H]+ = 372.19501) and fragmentation patterns .
- HPLC : Retention time (tR) and peak symmetry ensure purity (>98%) and absence of unreacted intermediates .
Q. How does solubility impact experimental design for ML241 in biological assays?
- Methodological Answer : ML241 is sparingly soluble in aqueous buffers but dissolves readily in DMSO. For cell-based studies, stock solutions in DMSO (e.g., 10 mM) are diluted in culture media (<0.1% DMSO final concentration) to avoid cytotoxicity. Solubility challenges are mitigated via sonication or co-solvents like PEG-400 .
Advanced Research Questions
Q. How can synthetic yields of ML241 be optimized, and what factors contribute to variability?
- Methodological Answer : Yield optimization involves:
- Temperature Control : Alkylation reactions often require 40–60°C to balance reaction rate and byproduct formation .
- Catalyst Screening : Palladium catalysts (e.g., Pd(PPh₃)₄) improve allylation efficiency .
- Purification : Column chromatography (silica gel, gradient elution with EtOAc/hexane) removes unreacted amines and halide byproducts. Reported yields range from 23% to 39% depending on stepwise efficiency .
Q. What strategies resolve contradictions in ML241’s bioactivity data across studies?
- Methodological Answer : Discrepancies in HDAC8 inhibition (IC₅₀ values) may arise from:
- Assay Conditions : Variations in buffer pH (optimal: 7.4) or ionic strength affect enzyme-substrate binding .
- Compound Stability : ML241 degrades in aqueous media over 24 hours; fresh preparation and LC-MS monitoring are critical .
- Cell Permeability : Conflicting IC₅₀ values in cellular vs. enzymatic assays suggest uptake limitations, addressed via prodrug strategies or nanoformulation .
Q. How can ML241’s stereochemical configuration influence its pharmacological activity?
- Methodological Answer : Although ML241 lacks chiral centers, its tetrahydroquinazoline ring conformation impacts target binding. Molecular docking studies (e.g., with HDAC8) reveal that the boat conformation of the tetrahydro ring enhances hydrophobic interactions with the enzyme’s active site . Synthetic modifications (e.g., fluorination at C6) can lock the ring into bioactive conformations .
Q. What computational methods validate ML241’s mechanism of action?
- Methodological Answer :
- Docking Simulations : AutoDock Vina or Schrödinger Suite models ML241’s binding to HDAC8, highlighting hydrogen bonds with Asp101 and His143 .
- MD Simulations : 100-ns molecular dynamics runs assess complex stability (RMSD <2 Å) and ligand-binding residue fluctuations .
- QSAR Models : Correlate substituent effects (e.g., allyl vs. propargyl groups) with inhibitory potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
